Cas no 2228993-81-3 (tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate)
tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate
- EN300-1875777
- 2228993-81-3
-
- Inchi: 1S/C10H14F5NO3/c1-7(2,3)19-6(18)16-8(4,5-17)9(11,12)10(13,14)15/h5H,1-4H3,(H,16,18)
- InChI Key: QFXIBMCLZDHFIW-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(C(C=O)(C)NC(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 291.08938412g/mol
- Monoisotopic Mass: 291.08938412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 55.4Ų
tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1875777-1g |
tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate |
2228993-81-3 | 1g |
$1458.0 | 2023-09-18 | ||
| Enamine | EN300-1875777-5g |
tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate |
2228993-81-3 | 5g |
$4226.0 | 2023-09-18 | ||
| Enamine | EN300-1875777-10g |
tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate |
2228993-81-3 | 10g |
$6266.0 | 2023-09-18 | ||
| Enamine | EN300-1875777-0.05g |
tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate |
2228993-81-3 | 0.05g |
$1224.0 | 2023-09-18 | ||
| Enamine | EN300-1875777-0.1g |
tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate |
2228993-81-3 | 0.1g |
$1283.0 | 2023-09-18 | ||
| Enamine | EN300-1875777-0.25g |
tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate |
2228993-81-3 | 0.25g |
$1341.0 | 2023-09-18 | ||
| Enamine | EN300-1875777-0.5g |
tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate |
2228993-81-3 | 0.5g |
$1399.0 | 2023-09-18 | ||
| Enamine | EN300-1875777-1.0g |
tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate |
2228993-81-3 | 1g |
$1458.0 | 2023-06-01 | ||
| Enamine | EN300-1875777-2.5g |
tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate |
2228993-81-3 | 2.5g |
$2856.0 | 2023-09-18 | ||
| Enamine | EN300-1875777-5.0g |
tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate |
2228993-81-3 | 5g |
$4226.0 | 2023-06-01 |
tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate
Tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate: A Comprehensive Overview
Tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate (CAS No. 2228993-81-3) is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a carbamate functional group. The presence of multiple fluorine atoms in the molecule contributes to its distinct chemical properties and reactivity.
The tert-butyl group in the compound plays a crucial role in stabilizing the molecule and enhancing its thermal stability. This feature makes it particularly useful in high-performance materials and advanced chemical systems. Recent studies have highlighted the importance of tert-butyl groups in improving the shelf life and resistance of compounds against environmental factors.
The carbamate functional group is another key component of this compound. Carbamates are known for their versatility and are widely used in pharmaceuticals, agrochemicals, and industrial chemicals. In this compound, the carbamate group facilitates interactions with other molecules, making it an ideal candidate for applications requiring specific binding properties.
The pentafluoro substitution pattern in the molecule introduces significant electronic effects. Fluorine atoms are highly electronegative and can influence the reactivity and solubility of the compound. This substitution pattern is particularly advantageous in designing compounds with enhanced bioavailability or selectivity.
Recent advancements in synthetic chemistry have enabled the precise control of fluorination processes, leading to more efficient syntheses of compounds like tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate. These methods not only improve yield but also reduce environmental impact, aligning with current sustainability goals.
In terms of applications, this compound has shown promise in several areas. Its unique combination of stability and reactivity makes it suitable for use as an intermediate in pharmaceutical synthesis. Additionally, its fluorinated structure may confer resistance to enzymatic degradation, a property that is highly desirable in drug development.
The tert-butyl N-(3,3,4,4,4-pentafluoro) moiety has also been explored for its potential in agrochemicals. Its ability to withstand harsh environmental conditions could make it an effective ingredient in pesticides or herbicides. However, further research is needed to fully understand its efficacy and safety profile.
From a toxicological perspective, understanding the safety profile of tert-butyl N-(3,3,4,4,4-pentafluoro-2-methyl-1-oxobutan-2-yl)carbamate is crucial for its widespread application. Recent studies have focused on assessing its potential toxicity to humans and the environment. These studies employ advanced techniques such as computational modeling and in vitro assays to predict toxicity without extensive animal testing.
The tert-butyl group's influence on toxicity cannot be overlooked. Its bulky nature may reduce systemic absorption and distribution within the body, potentially lowering toxicity risks. However, further investigation is required to confirm these hypotheses.
Looking ahead, the development of novel synthetic routes for this compound could open new avenues for its production on an industrial scale. Researchers are actively exploring catalytic methods that can streamline synthesis while maintaining product quality.
In conclusion, tert-butyl N-(3,3,4,4,,4-pentafluoro,,)-carbamate (CAS No. 2228993,,) represents a cutting-edge compound with diverse applications across multiple industries. Its unique structure endows it with properties that make it valuable for both academic research and industrial use. As research continues to uncover new insights into its behavior and potential uses,, this compound is poised to play an increasingly important role in modern chemistry.
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